(3-isopropyl-1H-pyrazol-4-yl)methanol
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Overview
Description
[3-(propan-2-yl)-1H-pyrazol-4-yl]methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of hydrazine hydrate with 3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .
Industrial Production Methods
Industrial production of [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
[3-(propan-2-yl)-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: The major products include [3-(propan-2-yl)-1H-pyrazol-4-yl]carbaldehyde and [3-(propan-2-yl)-1H-pyrazol-4-yl]carboxylic acid.
Reduction: The major products include [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol and [3-(propan-2-yl)-1H-pyrazol-4-yl]amine.
Substitution: The major products include halogenated derivatives such as 3-(propan-2-yl)-1H-pyrazol-4-yl bromide or chloride.
Scientific Research Applications
Chemistry
In chemistry, [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicinal chemistry, [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- [3-(propan-2-yl)-1H-pyrazol-4-yl]carbaldehyde
- [3-(propan-2-yl)-1H-pyrazol-4-yl]carboxylic acid
- 3-(propan-2-yl)-1H-pyrazol-4-yl bromide
- 3-(propan-2-yl)-1H-pyrazol-4-yl chloride
Uniqueness
Compared to similar compounds, [3-(propan-2-yl)-1H-pyrazol-4-yl]methanol is unique due to its methanol group, which provides additional reactivity and versatility. This functional group allows for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
(3-isopropyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities. This compound is being investigated for its roles in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N2O. The compound features a pyrazole ring substituted with an isopropyl group and a hydroxymethyl group. Its unique structure contributes to its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in inflammatory pathways or cancer progression, leading to potential therapeutic effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of pyrazole compounds can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values below 1 μg/ml .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through inhibition assays targeting cyclooxygenase enzymes (COX). Pyrazole derivatives are known to act as COX inhibitors, which may reduce inflammation and pain .
Anticancer Properties
This compound has shown promise in cancer research. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. The compound's ability to modulate kinase activity has been linked to its potential in targeting cancer pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of pyrazole derivatives found that this compound exhibited potent activity against Gram-positive bacteria, particularly MRSA .
- Anti-inflammatory Assays : In vitro assays demonstrated that the compound significantly reduced prostaglandin E2 production in activated macrophages, indicating strong anti-inflammatory potential .
- Cytotoxicity Testing : In a series of experiments on cancer cell lines, this compound showed IC50 values in the micromolar range, suggesting effective growth inhibition .
Data Tables
Biological Activity | Assay Type | Result |
---|---|---|
Antimicrobial | MIC against MRSA | < 1 μg/ml |
Anti-inflammatory | COX inhibition | Significant reduction observed |
Anticancer | Cytotoxicity assay | IC50 in micromolar range |
Properties
IUPAC Name |
(5-propan-2-yl-1H-pyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-6(4-10)3-8-9-7/h3,5,10H,4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPGHOCNMGWCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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